3-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20ClNO3 and its molecular weight is 249.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
- Ionic liquids based on Ru(II)–phosphinite compounds exhibit catalytic activity in transfer hydrogenation reactions. These complexes demonstrate efficient catalysis, offering high conversions up to 99% for various ketones, underscoring their potential in organic synthesis and industrial applications (Aydemir et al., 2014).
Modified Carbohydrates Synthesis
- Conjugate addition of propane-1,3-dithiol to α,β‐unsaturated ketones has been explored for synthesizing partly modified carbohydrates. This approach highlights the versatility of these compounds in creating carbohydrate analogues, which may have implications in drug development and materials science (Valdersnes et al., 2012).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations on specific chloro- and methoxy-substituted phenyl compounds provide insights into their potential biological activity and interaction with various proteins. Such studies are crucial for drug discovery and understanding molecule-protein interactions (Viji et al., 2020).
Material Science and Polymer Chemistry
- Synthesis of new organoelement copolymers based on polydimethylsiloxanes and aminophosphonates involves functional alkoxysilanes, indicating the utility of these compounds in developing advanced materials with potential applications in coatings, adhesives, and sealants. The research underscores the role of such compounds in tailoring the properties of polymers for specific applications (Milenin et al., 2018).
Properties
IUPAC Name |
3-chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3/c1-3-15-9-7-13(11(14)5-6-12)8-10(9)16-4-2/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHKZGQWMIGQLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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